4-Quinolinol, 7-(methylthio)-2-phenyl- 4-Quinolinol, 7-(methylthio)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 825620-19-7
VCID: VC15918397
InChI: InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H13NOS
Molecular Weight: 267.3 g/mol

4-Quinolinol, 7-(methylthio)-2-phenyl-

CAS No.: 825620-19-7

Cat. No.: VC15918397

Molecular Formula: C16H13NOS

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinol, 7-(methylthio)-2-phenyl- - 825620-19-7

Specification

CAS No. 825620-19-7
Molecular Formula C16H13NOS
Molecular Weight 267.3 g/mol
IUPAC Name 7-methylsulfanyl-2-phenyl-1H-quinolin-4-one
Standard InChI InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Standard InChI Key UJUIJUGNIZPQKP-UHFFFAOYSA-N
Canonical SMILES CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally related quinoline derivatives:

PropertyEstimated ValueBasis for Estimation (Source)
Molecular Weight283.35 g/molCalculated from C₁₆H₁₃NOS
Density1.15–1.25 g/cm³Analog: 4-Methyl-2-phenylquinoline
Boiling Point380–400°CAnalog: 7-Methoxy-2-phenylquinoline
Melting Point150–170°C (decomposes)General quinolinol behavior
SolubilityLow in water; soluble in DMSO, DMFHydrophobic substituents
LogP (Partition)~3.5Calculated via substituent contributions

The methylthio group enhances lipophilicity compared to methoxy or hydroxyl analogs, potentially influencing membrane permeability in biological systems .

Synthetic Methodologies

Conrad–Limpach Cyclization

The Conrad–Limpach method, traditionally used for quinolin-4-ones, could be adapted for this compound. This involves condensing aniline derivatives with β-keto esters under acidic conditions. For 7-(methylthio)-2-phenyl-4-quinolinol, the pathway would require:

  • Precursor Synthesis: 2-Phenylaniline with a methylthio group at position 7.

  • Condensation: Reaction with ethyl acetoacetate to form the quinoline backbone.

  • Hydroxylation: Oxidation or hydrolysis to introduce the 4-hydroxyl group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 6.1–8.2 ppm (multiplet for phenyl and quinoline hydrogens).

    • -OH: δ 5.8–6.7 ppm (broad singlet, exchangeable).

    • -SMe: δ 2.4–2.6 ppm (singlet, 3H) .

  • ¹³C NMR:

    • Quinoline C-4 (OH-bearing): δ 150–160 ppm.

    • SMe carbon: δ 15–20 ppm .

Mass Spectrometry

  • EI-MS: Molecular ion peak at m/z 283 (M⁺).

  • Fragmentation patterns: Loss of -SMe (47 Da) and -OH (17 Da) groups .

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